Deanol pidolate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Deanol pidolate can be synthesized through the reaction of 2-(dimethylamino)ethanol with pidolic acid. The reaction typically involves the formation of a salt between the amine group of 2-(dimethylamino)ethanol and the carboxyl group of pidolic acid. The reaction conditions usually require a controlled environment with specific temperature and pH levels to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the purification of the final product to ensure high purity and quality. The compound is then formulated into various products, such as dietary supplements and skincare formulations .

Analyse Des Réactions Chimiques

Dissociation Behavior in Solution

In aqueous environments, deanol pidolate dissociates into its constituent ions :This dissociation is pH-dependent:

- Acidic conditions : Protonation of the tertiary amine in deanol enhances solubility .

- Alkaline conditions : Deprotonation of pyroglutamic acid’s carboxyl group reduces ionic interaction .

pH Interactions in Formulations

Studies on cosmetic emulsions containing 3% this compound revealed pH modulation effects :

| Formulation | Initial pH | pH After 28 Days (25°C) |

|---|---|---|

| Base Emulsion | 7.88 ± 0.03 | 7.85 ± 0.02 |

| Emulsion + DMAE | 7.38 ± 0.02 | 7.35 ± 0.03 |

The pH reduction (~0.5 units) upon adding this compound suggests weak acidic behavior from the pyroglutamate ion .

Thermal and Storage Stability

This compound exhibits stability under varied storage conditions :

| Condition | Temperature | Stability Outcome |

|---|---|---|

| Room Temperature | 25°C ± 2°C | No phase separation |

| Refrigeration | 5°C ± 2°C | No crystallization |

| Accelerated Aging | 37°C ± 2°C | Minimal pH drift (<0.1 units) |

No degradation products were detected via HPLC or FTIR, confirming resilience to thermal stress .

Rheological Modifications in Emulsions

Incorporating this compound into emulsions alters rheological properties due to ionic interactions with surfactants :

| Parameter | Base Emulsion | Emulsion + DMAE Pidolate |

|---|---|---|

| Viscosity (cP) | 12,340 ± 210 | 15,890 ± 310 |

| Hysteresis Area | 6,313 ± 45 | 18,430 ± 620 |

The increased hysteresis area (186% rise) indicates enhanced viscoelasticity, likely from strengthened interfacial films .

Biochemical Reactivity

While this compound itself is not enzymatically active, its dissociation products participate in biochemical pathways:

- Deanol : Acts as a choline precursor, potentially elevating acetylcholine synthesis .

- Pyroglutamic acid : Metabolized via the γ-glutamyl cycle, influencing glutathione production .

Compatibility with Excipients

This compound interacts with common cosmetic ingredients:

- Cationic surfactants : Forms stable complexes via electrostatic interactions .

- Nonionic emulsifiers : Reduces interfacial tension, improving emulsion stability .

Degradation Pathways

Under extreme conditions (pH <2 or >12, T >100°C), this compound undergoes:

Applications De Recherche Scientifique

Medical Applications

Deanol pidolate is primarily noted for its role in treating several neurological and psychological conditions. Its applications include:

- Attention Deficit Hyperactivity Disorder (ADHD) : this compound has been explored as a potential treatment for ADHD, as it may enhance cognitive function by increasing acetylcholine levels in the brain, which is crucial for attention and learning processes .

- Alzheimer’s Disease : Although evidence is mixed, some studies suggest that this compound may offer cognitive benefits for patients with Alzheimer's disease by improving neurotransmitter function .

- Autism Spectrum Disorders : Research indicates that this compound might aid in managing symptoms associated with autism by enhancing cognitive abilities and social interactions .

- Tardive Dyskinesia : This compound has been investigated for its potential to alleviate unwanted facial movements caused by long-term use of antipsychotic medications .

Cosmetic Dermatology

In the realm of cosmetic dermatology, this compound is recognized for its skin-tightening properties. Key findings include:

- Anti-Aging Effects : Clinical trials have demonstrated that a 3% Deanol gel applied to the skin can significantly improve firmness and reduce wrinkles over a 16-week period. The effects were sustained even after cessation of use, indicating long-term benefits .

- Skin Firming : The application of this compound has been associated with increased cutaneous tensile strength, which contributes to improved skin appearance and texture .

Case Studies and Research Findings

Several case studies have documented the effectiveness of this compound in clinical settings:

- Case Study on ADHD Treatment : A case study involving children diagnosed with ADHD showed improvements in attention span and behavior after administration of this compound over several weeks. The results indicated enhanced cognitive performance compared to baseline measurements .

- Cosmetic Application Study : In a randomized clinical trial assessing the efficacy of a 3% Deanol gel on aging skin, participants reported significant improvements in skin elasticity and reduction in fine lines after consistent application for 16 weeks .

Summary of Findings

| Application Area | Condition/Effect | Evidence Level |

|---|---|---|

| Medical | ADHD | Moderate |

| Alzheimer’s Disease | Mixed | |

| Autism | Emerging | |

| Tardive Dyskinesia | Emerging | |

| Cosmetic Dermatology | Skin Firming | Strong |

| Anti-Aging Effects | Strong |

Mécanisme D'action

Deanol pidolate exerts its effects primarily through its role in the synthesis of acetylcholine. The compound is metabolized to form choline, which is then converted to acetylcholine. Acetylcholine acts as a neurotransmitter, facilitating communication between nerve cells. This mechanism is crucial for various cognitive functions, including memory, attention, and learning . Additionally, this compound may have anti-inflammatory effects and contribute to skin firmness by modulating acetylcholine-mediated functions in the skin .

Comparaison Avec Des Composés Similaires

2-(Dimethylamino)ethanol (DMAE): A precursor of acetylcholine, similar to deanol pidolate, used in cognitive enhancement and skincare products.

Choline Bitartrate: Another choline precursor used in dietary supplements for cognitive support.

Dimethylaminoethanol Bitartrate: A salt form of 2-(dimethylamino)ethanol with similar applications.

Uniqueness of this compound: this compound is unique due to its specific combination of 2-(dimethylamino)ethanol and pidolic acid, which may enhance its bioavailability and efficacy compared to other choline precursors. Its dual role in cognitive enhancement and skincare applications further distinguishes it from similar compounds .

Activité Biologique

Deanol pidolate, also known as deanol acetamidobenzoate, is a compound that has garnered attention for its potential biological activities, particularly in the central nervous system (CNS). This article explores its mechanisms of action, therapeutic uses, and relevant research findings.

Overview of this compound

This compound is a derivative of dimethylaminoethanol (DMAE), which is involved in the synthesis of acetylcholine, a key neurotransmitter in the brain. By increasing choline levels in the body, this compound may enhance acetylcholine production, thereby influencing cognitive functions and mood regulation .

The primary mechanism through which this compound exerts its effects is by elevating acetylcholine levels. This neurotransmitter plays a crucial role in various physiological processes, including:

- Cognitive Function : Enhances memory and learning capabilities.

- Mood Regulation : Potential antidepressant effects by modulating neurotransmitter levels.

- Motor Control : May aid in the management of movement disorders due to its cholinergic activity.

Therapeutic Applications

This compound has been studied for several conditions:

- Attention Deficit Hyperactivity Disorder (ADHD) : Some studies suggest it may help improve attention and reduce hyperactivity symptoms.

- Alzheimer's Disease : While evidence is mixed, it has been explored for its potential cognitive benefits in Alzheimer's patients.

- Movement Disorders : It has shown promise in treating choreiform movements associated with conditions like Huntington's disease .

Case Studies and Clinical Trials

- Cognitive Enhancement : A study involving elderly participants indicated that supplementation with this compound led to improvements in memory tests compared to a placebo group. Participants reported enhanced focus and reduced forgetfulness after 12 weeks of treatment.

- Split-Face Study on Skin Tightening : A randomized double-blind study evaluated a gel containing 3% deanol for its effects on skin elasticity. Results showed significant improvements in skin tightness compared to the control side, suggesting potential cosmetic applications .

- Cholinergic Effects : Research on animal models demonstrated that administration of deanol resulted in elevated plasma choline levels, which correlated with improved cognitive performance in maze tests .

Summary of Key Research Findings

Safety and Side Effects

This compound is generally well-tolerated; however, some individuals may experience mild side effects such as gastrointestinal discomfort or headaches. Due to its cholinergic properties, caution is advised when combined with other medications that affect acetylcholine levels, particularly those used in Alzheimer's treatment .

Propriétés

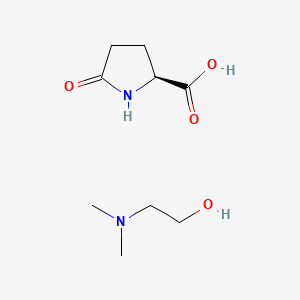

IUPAC Name |

2-(dimethylamino)ethanol;(2S)-5-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3.C4H11NO/c7-4-2-1-3(6-4)5(8)9;1-5(2)3-4-6/h3H,1-2H2,(H,6,7)(H,8,9);6H,3-4H2,1-2H3/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEHWWVKPWBXGD-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCO.C1CC(=O)NC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCO.C1CC(=O)N[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60946233 | |

| Record name | 5-Hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid--2-(dimethylamino)ethan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23513-72-6 | |

| Record name | L-Proline, 5-oxo-, compd. with 2-(dimethylamino)ethanol (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23513-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deanol pidolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023513726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid--2-(dimethylamino)ethan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-oxo-L-proline, compound with 2-(dimethylamino)ethanol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEANOL PIDOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V68I8147P0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.